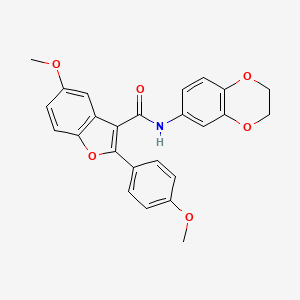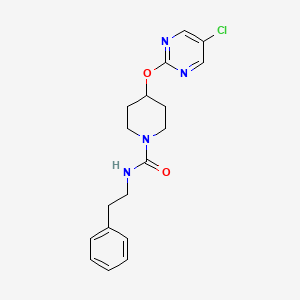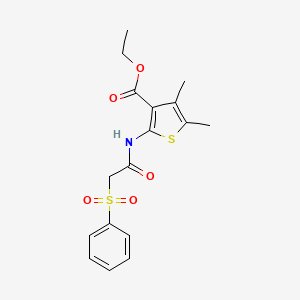
Ethyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including Ethyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate, have been studied for their potential anticancer properties. These compounds can be designed to interact with various biological targets that are relevant in cancer therapy. For instance, certain thiophene derivatives have shown inhibitory effects against specific cancer cell lines, making them candidates for further drug development and research .
Organic Semiconductors
Due to their conjugated system, thiophene derivatives are of great interest in the field of organic semiconductors. They can be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific compound could be a part of the research in creating more efficient, flexible, and cost-effective electronic devices .
Anti-inflammatory Drugs
Thiophene compounds are known to exhibit anti-inflammatory effects. This is particularly important in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Research into thiophene derivatives could lead to the discovery of new medications that can effectively reduce inflammation with fewer side effects .
Antimicrobial Agents
The antimicrobial properties of thiophene derivatives make them valuable in the search for new antibiotics. With antibiotic resistance on the rise, there is a pressing need for novel agents that can combat bacterial infections. Thiophene derivatives have been shown to possess activity against a range of microbial species, which could be harnessed in developing new treatments .
Material Science: Corrosion Inhibitors
In material science, thiophene derivatives are utilized as corrosion inhibitors. These compounds can form protective layers on metals, preventing oxidation and degradation. The compound could be part of studies aimed at improving the longevity and durability of materials used in various industries .
Neurological Disorders: Sodium Channel Blockers
Some thiophene derivatives act as voltage-gated sodium channel blockers. These compounds have potential applications in the treatment of neurological disorders, such as epilepsy, by modulating neuronal activity. Research into the specific properties of Ethyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate could contribute to the development of new therapeutic agents for these conditions .
Wirkmechanismus
Target of action
Thiophene derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple targets .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Thiophene derivatives are known to be involved in a variety of biological processes, suggesting they may influence multiple pathways .
Result of action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-23-17(20)15-11(2)12(3)24-16(15)18-14(19)10-25(21,22)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQXNCEHDUJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

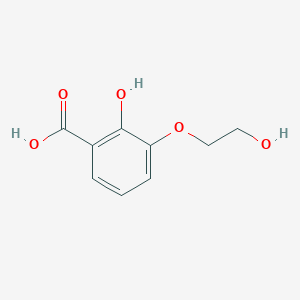

![2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2971785.png)

![N-(4-methylbenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2971790.png)
![3,4,5-triethoxy-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide](/img/structure/B2971792.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2971794.png)
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2971795.png)
![1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2971797.png)
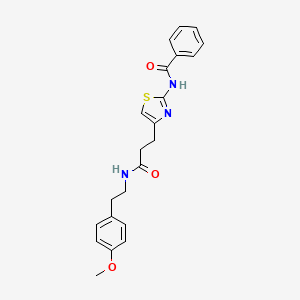
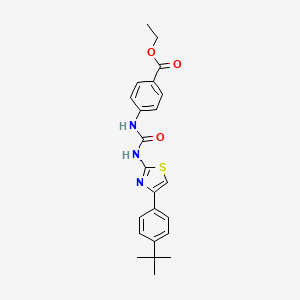
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2971802.png)
